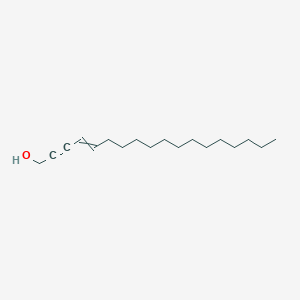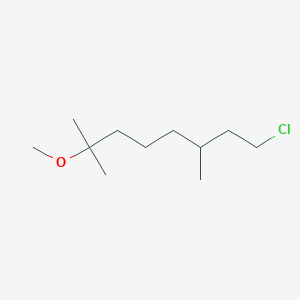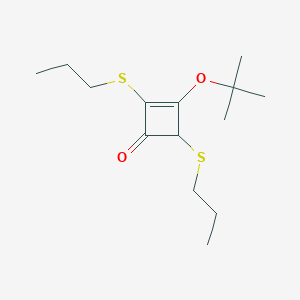![molecular formula C16H13N3O B14420397 [5-Phenyl-4-(pyridin-3-yl)-1H-imidazol-2-yl]acetaldehyde CAS No. 81891-76-1](/img/structure/B14420397.png)
[5-Phenyl-4-(pyridin-3-yl)-1H-imidazol-2-yl]acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-Phenyl-4-(pyridin-3-yl)-1H-imidazol-2-yl]acetaldehyde: is a complex organic compound featuring a unique structure that combines phenyl, pyridinyl, and imidazolyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [5-Phenyl-4-(pyridin-3-yl)-1H-imidazol-2-yl]acetaldehyde typically involves multi-step organic reactionsThe final step involves the addition of the acetaldehyde group under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with biological macromolecules makes it valuable in biochemical assays .
Medicine: The compound’s structure can be modified to enhance its pharmacological properties, making it a candidate for drug discovery .
Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of [5-Phenyl-4-(pyridin-3-yl)-1H-imidazol-2-yl]acetaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecules. This interaction can trigger a cascade of biochemical events, leading to the desired effect .
Vergleich Mit ähnlichen Verbindungen
- 2-Phenylethanol (2PE)
- p-Hydroxyphenylethanol (HPE)
- 4-Hydroxybenzaldehyde (HBA)
Comparison: Compared to these similar compounds, [5-Phenyl-4-(pyridin-3-yl)-1H-imidazol-2-yl]acetaldehyde exhibits unique structural features that enhance its reactivity and stability. The presence of the imidazole ring and the pyridinyl group provides additional sites for chemical modification, making it more versatile in various applications .
Eigenschaften
CAS-Nummer |
81891-76-1 |
|---|---|
Molekularformel |
C16H13N3O |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
2-(5-phenyl-4-pyridin-3-yl-1H-imidazol-2-yl)acetaldehyde |
InChI |
InChI=1S/C16H13N3O/c20-10-8-14-18-15(12-5-2-1-3-6-12)16(19-14)13-7-4-9-17-11-13/h1-7,9-11H,8H2,(H,18,19) |
InChI-Schlüssel |
CTXKGEPPYMFGCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)CC=O)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


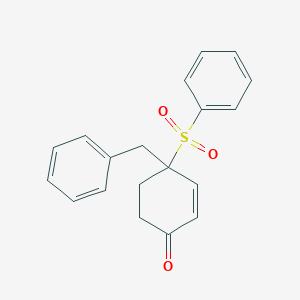
![6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol](/img/structure/B14420316.png)
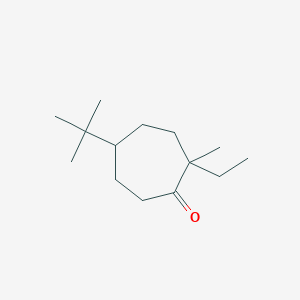
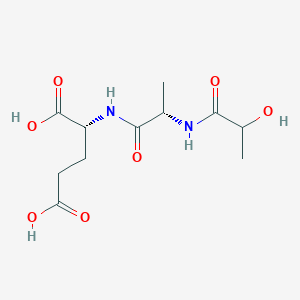
![1,4-Bis[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-1,4-dioxobutane-2-sulfonic acid](/img/structure/B14420348.png)
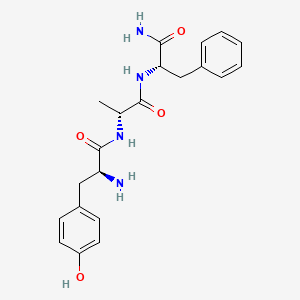
![But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420353.png)
